molecular formula C24H23ClN6O3 B11571433 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrobenzamide

2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrobenzamide

Cat. No.: B11571433
M. Wt: 478.9 g/mol
InChI Key: ZQAXREMOLHUZHQ-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide is a complex organic compound that features a benzotriazole core, a nitrobenzamide group, and a diethylamino phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can lead to a variety of substituted benzamides .

Scientific Research Applications

2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN6O3

Molecular Weight

478.9 g/mol

IUPAC Name

2-chloro-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrobenzamide

InChI

InChI=1S/C24H23ClN6O3/c1-4-29(5-2)16-6-8-17(9-7-16)30-27-22-12-15(3)21(14-23(22)28-30)26-24(32)19-13-18(31(33)34)10-11-20(19)25/h6-14H,4-5H2,1-3H3,(H,26,32)

InChI Key

ZQAXREMOLHUZHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C

Origin of Product

United States

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